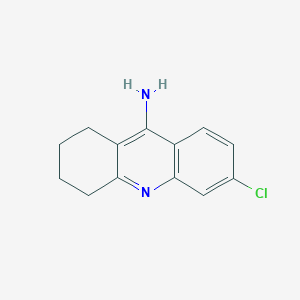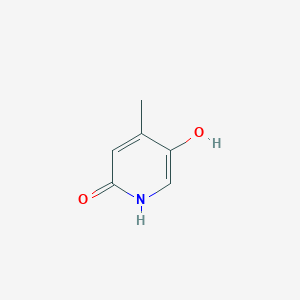
(2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-bromo-6-methyltetrahydro-2H-pyran
Overview
Description
The compound (2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-bromo-6-methyltetrahydro-2H-pyran is a complex organic molecule characterized by its tetrahydropyran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-bromo-6-methyltetrahydro-2H-pyran typically involves several steps:
Formation of the Tetrahydropyran Ring: The initial step often involves the cyclization of a suitable precursor to form the tetrahydropyran ring. This can be achieved through acid-catalyzed cyclization of a polyhydroxy compound.
Introduction of Benzyloxy Groups: The benzyloxy groups are introduced via benzylation reactions, where benzyl chloride is reacted with the hydroxyl groups of the tetrahydropyran ring in the presence of a base such as sodium hydride.
Bromination: The bromine atom is introduced through a bromination reaction, typically using N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Methylation: The methyl group is introduced via a methylation reaction, often using methyl iodide and a strong base like potassium carbonate.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors for better control over reaction conditions and the use of automated systems for precise addition of reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzyloxy groups, leading to the formation of benzaldehyde or benzoic acid derivatives.
Reduction: Reduction reactions can target the bromine atom, converting it to a hydrogen atom, or reduce the benzyloxy groups to hydroxyl groups.
Substitution: The bromine atom can be substituted with various nucleophiles, such as amines or thiols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiourea can be used in substitution reactions.
Major Products
Oxidation: Benzaldehyde, benzoic acid derivatives.
Reduction: Hydroxyl derivatives, dehalogenated products.
Substitution: Azide or thiol derivatives.
Scientific Research Applications
Chemistry
In chemistry, (2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-bromo-6-methyltetrahydro-2H-pyran is used as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical modifications, making it valuable in synthetic organic chemistry.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions, particularly those involving glycosidases due to its tetrahydropyran ring, which mimics the structure of certain carbohydrates.
Medicine
Potential medicinal applications include the development of new pharmaceuticals. The compound’s structure allows it to interact with various biological targets, making it a candidate for drug discovery and development.
Industry
In the industrial sector, this compound could be used in the synthesis of specialty chemicals, including advanced materials and polymers.
Mechanism of Action
The mechanism by which (2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-bromo-6-methyltetrahydro-2H-pyran exerts its effects depends on its specific application. In biological systems, it may act by inhibiting or modifying the activity of enzymes that interact with its tetrahydropyran ring. The benzyloxy groups can enhance its binding affinity to certain molecular targets, while the bromine atom can participate in halogen bonding, influencing the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
(2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-chloro-6-methyltetrahydro-2H-pyran: Similar structure but with a chlorine atom instead of bromine.
(2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-iodo-6-methyltetrahydro-2H-pyran: Similar structure but with an iodine atom instead of bromine.
(2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-fluoro-6-methyltetrahydro-2H-pyran: Similar structure but with a fluorine atom instead of bromine.
Uniqueness
The presence of the bromine atom in (2S,3R,4R,5S,6S)-3,4,5-Tris(benzyloxy)-2-bromo-6-methyltetrahydro-2H-pyran imparts unique reactivity compared to its chloro, iodo, and fluoro analogs. Bromine’s size and electronegativity influence the compound’s chemical behavior, making it distinct in terms of reactivity and interaction with other molecules.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Properties
IUPAC Name |
2-bromo-6-methyl-3,4,5-tris(phenylmethoxy)oxane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H29BrO4/c1-20-24(29-17-21-11-5-2-6-12-21)25(30-18-22-13-7-3-8-14-22)26(27(28)32-20)31-19-23-15-9-4-10-16-23/h2-16,20,24-27H,17-19H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJZXQAVNDOYDAP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)Br)OCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H29BrO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
497.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-Oxo-2,3-dihydrobenzo[d]oxazole-5-carbaldehyde](/img/structure/B3329344.png)
![(3AS,6R,7R,7aS)-3a-(hydroxymethyl)-2,2-dimethyltetrahydro-5H-[1,3]dioxolo[4,5-b]pyran-6,7-diol](/img/structure/B3329345.png)







![3-(4-Fluorophenyl)-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3h)-one](/img/structure/B3329404.png)


